6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
Overview
Description
6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, also known as CP-55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1993 by Pfizer as a potential treatment for pain and inflammation. Since then, it has been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic benefits.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of synthesis .
Summary of the Application
The compound “6,7-dihydro-5H-cyclopenta[c]pyridin-5-one” can be synthesized through the direct oxidation of 2,3-cyclopentenopyridine analogues . This synthesis is significant as it provides a practical and efficient route for the production of this compound .
Methods of Application or Experimental Procedures
The synthesis involves the use of Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant . The reaction is carried out at 25°C in H2O . The resulting product is then purified by flash column chromatography .
Results or Outcomes
The synthesis process yields the desired compound with high yield and excellent chemoselectivity . This method of synthesis is notable for its efficiency and practicality .
Oxidation of Substituted Benzylpyridines and 2-Ethylpyridine
Specific Scientific Field
This application is also in the field of Organic Chemistry , specifically in the area of oxidation reactions .
Summary of the Application
The catalytic system used for the synthesis of “6,7-dihydro-5H-cyclopenta[c]pyridin-5-one” can also be used efficiently for the direct oxidation of substituted benzylpyridines and 2-ethylpyridine .
Methods of Application or Experimental Procedures
The oxidation process involves the use of Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant . The reaction is carried out at 25°C in t-BuOH .
Results or Outcomes
The oxidation of substituted benzylpyridines and 2-ethylpyridine using this catalytic system is efficient .
Key Intermediate in the Synthesis of Cefpirome
Specific Scientific Field
This application is in the field of Pharmaceutical Chemistry , specifically in the area of drug synthesis .
Summary of the Application
“6,7-dihydro-5H-cyclopenta[c]pyridin-5-one” is a key intermediate in the synthesis of cefpirome , a fourth-generation cephalosporin antibiotic .
Results or Outcomes
The use of “6,7-dihydro-5H-cyclopenta[c]pyridin-5-one” as an intermediate in the synthesis of cefpirome would be a crucial step in the production of this antibiotic .
properties
IUPAC Name |
6,7-dihydrocyclopenta[c]pyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-2-1-6-5-9-4-3-7(6)8/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWHYHFZHBCYDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573566 | |
Record name | 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-5-one | |
CAS RN |
350847-80-2 | |
Record name | 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-DIHYDROCYCLOPENTA[C]PYRIDIN-5-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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